Stepwise deprotonation of truxene: structures, metal complexation, and charge-dependent optical properties†
Chemical Science Pub Date: 2023-10-31 DOI: 10.1039/D3SC04885C
Abstract
As a planar subunit of C60-fullerene, truxene (C27H18) represents a highly symmetrical rigid hydrocarbon with strong blue emission. Herein, we used truxene as a model to investigate the chemical reactivity of a fullerene fragment with alkali metals. Monoanion, dianion, and trianion products with different alkali metal counterions were crystallized and fully characterized, revealing the core curvature dependence on charge and alkali metal coordination. Moreover, a 1proton nuclear magnetic resonance study coupled with computational analysis demonstrated that deprotonation of the aliphatic CH2 segments introduces aromaticity in the five-membered rings. Importantly, the UV-vis absorption and photoluminescence of truxenyl anions with different charges reveal intriguing charge-dependent optical properties, implying variation of the electronic structure based on the deprotonation process. An increase in aromaticity and π-conjugation yielded a red shift in the absorption and photoluminescent spectra; in particular, large Stokes shifts were observed in the truxenyl monoanion and dianion with high emission quantum yield and time of decay. Overall, stepwise deprotonation of truxene provides the first crystallographically characterized examples of truxenyl anions with three different charges and charge-dependent optical properties, pointing to their potential applications in carbon-based functional materials.
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Journal Name:Chemical Science
Research Products
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CAS no.: 1291-72-1
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CAS no.: 141807-57-0